molecular formula C8H8ClF6N3 B12637201 1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride

1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride

Cat. No.: B12637201
M. Wt: 295.61 g/mol
InChI Key: POQHZPRVGGMSLN-UHFFFAOYSA-N
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Description

1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride is a fluorinated pyrimidine derivative. This compound is notable for its unique structure, which includes two trifluoromethyl groups attached to a pyrimidine ring. The presence of these trifluoromethyl groups imparts significant chemical stability and lipophilicity, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of 4,6-bis(trifluoromethyl)pyrimidine with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability of the production process. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

Molecular Formula

C8H8ClF6N3

Molecular Weight

295.61 g/mol

IUPAC Name

1-[4,6-bis(trifluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride

InChI

InChI=1S/C8H7F6N3.ClH/c1-3(15)6-16-4(7(9,10)11)2-5(17-6)8(12,13)14;/h2-3H,15H2,1H3;1H

InChI Key

POQHZPRVGGMSLN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC(=N1)C(F)(F)F)C(F)(F)F)N.Cl

Origin of Product

United States

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